molecular formula C11H17ClN2O2 B10783366 Pilocarpine-d3 Hydrochloride

Pilocarpine-d3 Hydrochloride

Cat. No.: B10783366
M. Wt: 247.73 g/mol
InChI Key: RNAICSBVACLLGM-ALOYQDBRSA-N
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Description

Contextualization of Pilocarpine (B147212) as a Muscarinic Receptor Agonist in Preclinical Research

Pilocarpine is a naturally occurring alkaloid that functions as a non-selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are involved in a wide array of physiological functions, making pilocarpine a subject of extensive preclinical research. It is known to activate all five subtypes of muscarinic receptors (M1-M5). nih.gov Most of its therapeutic effects are attributed to its action on the M3 receptor. nih.gov

In preclinical studies, pilocarpine is frequently used to model conditions such as glaucoma and dry mouth due to its ability to stimulate secretions. nih.govcaymanchem.com For instance, when administered intraperitoneally to rats, it induces salivary secretion. caymanchem.com Furthermore, pilocarpine is a well-established chemoconvulsant used to generate animal models of temporal lobe epilepsy, providing a platform to study the mechanisms of seizures and evaluate potential antiepileptic therapies. caymanchem.comscience.gov Research has also explored the effects of pilocarpine on cocaine-reinforced and food-reinforced behaviors in rats. researchgate.net While it is a full agonist for the M1 muscarinic receptor, studies have shown it can act as an antagonist for the M3 receptor under certain conditions, highlighting the complexity of its pharmacological profile. nih.gov

Rationale for Deuterium (B1214612) Labeling in Advanced Analytical and Metabolic Studies

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), is a technique known as deuterium labeling. clearsynth.comsimsonpharma.com This isotopic substitution is a cornerstone of modern analytical and metabolic research for several key reasons. nih.govacs.org Deuterium-labeled compounds, such as Pilocarpine-d3 Hydrochloride, are chemically almost identical to their non-labeled counterparts but possess a greater mass. clearsynth.comresearchgate.net This mass difference is the foundation of their utility.

One of the primary motivations for deuterium labeling is to trace the metabolic fate of a drug within a biological system. simsonpharma.com By introducing a deuterated compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. acs.orgmusechem.com The heavier isotope acts as a tag that allows the parent compound and its metabolites to be distinguished from endogenous molecules. researchgate.net This provides invaluable insights into complex metabolic pathways and helps in the identification of drug metabolites. acs.orgresearchgate.net

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This property can be exploited to enhance the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles. clearsynth.comacs.org

Overview of Deuterated Analogues as Essential Tools in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogues have become indispensable. mdpi.comresearchgate.net They are most commonly employed as internal standards. windows.netveeprho.comcaymanchem.com An internal standard is a compound with physicochemical properties very similar to the analyte of interest that is added in a known quantity to a biological sample before analysis. researchgate.net

The use of a deuterated internal standard, such as this compound for the quantification of pilocarpine, offers significant advantages. caymanchem.comveeprho.comcaymanchem.com Because the deuterated and non-deuterated forms have nearly identical chemical properties, they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net However, their mass difference allows them to be clearly distinguished by the mass spectrometer. This co-elution and differential detection enable the correction for any sample loss during preparation and for variations in the analytical instrument's response (matrix effects), leading to highly accurate and precise quantification of the target analyte in complex biological matrices like plasma, serum, or urine. nih.govwindows.net The development of cost-effective methods for preparing deuterium-labeled standards is an ongoing area of research to support their widespread application in quantitative LC-MS analysis. mdpi.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

247.73 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-[[3-(trideuteriomethyl)imidazol-4-yl]methyl]oxolan-2-one;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1/i2D3;

InChI Key

RNAICSBVACLLGM-ALOYQDBRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@H]2COC(=O)[C@H]2CC.Cl

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.Cl

Origin of Product

United States

Synthetic Routes and Isotopic Incorporation Strategies for Pilocarpine D3 Hydrochloride

Chemical Synthesis Pathways for Deuterated Pilocarpine (B147212)

The synthesis of Pilocarpine-d3 Hydrochloride involves preparing the fundamental pilocarpine molecular framework and then introducing the deuterium (B1214612) label. The IUPAC name, (3S,4R)-3-ethyl-4-((1-(methyl-d3)-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one hydrochloride, specifies that the three deuterium atoms are located on the methyl group attached to the imidazole (B134444) ring nitrogen. veeprho.comsynzeal.com

The synthesis of pilocarpine is complex due to the presence of two chiral centers, requiring highly stereoselective methods to obtain the desired (+)-pilocarpine enantiomer. Several strategies have been developed to construct the core lactone and imidazole rings with the correct stereochemistry.

Synthesis from L-histidine: One established route begins with the naturally occurring amino acid L-histidine. researchgate.net This process involves converting the amino group to a hydroxyl group and then to a bromo derivative, which proceeds with a Walden inversion (inversion of stereochemical configuration). unigoa.ac.in A subsequent alkylation step with dibenzyl ethyl malonate causes another inversion, ultimately setting the correct stereochemistry for the final product. researchgate.net Hydrogenolysis, decarboxylation, reduction, and lactonization yield a mixture of (+)-pilocarpine and its epimer, (+)-isopilocarpine, which can then be separated. researchgate.netunigoa.ac.in

Synthesis from Furan-2-carboxylic Acid: A concise synthesis for both enantiomers of pilocarpine starts with furan-2-carboxylic acid. nih.gov The initial step involves photo-oxidation to form a butenolide derivative. unigoa.ac.innih.gov This intermediate is then converted to dehydro-homopilopic acid. Key subsequent steps include esterification, hydrogenation, and enzymatic hydrolysis to resolve the enantiomers. The final imidazole ring is attached in a single step. nih.gov

Synthesis via Pilosinine: Racemic pilosinine can serve as a precursor for pilocarpine. google.com Pilosinine itself can be synthesized from 5-formyl-1-methylimidazole through a Stobbe condensation with a succinic acid diester, although this step can have low yields. google.com

Modern Synthetic Methods: Other advanced methods include palladium-catalyzed intramolecular enyne coupling to form the lactone ring stereoselectively and the use of Weinreb amides as intermediates. unigoa.ac.innih.gov The reduction of Weinreb amides yields aldehydes that are key precursors for the attachment of the imidazole moiety. nih.gov

Direct deuterium exchange on the final pilocarpine molecule is not a feasible method for producing the N-methyl-d3 isotopologue. Instead, the deuterium label is introduced during the synthesis by using a deuterated reagent. The most common strategy is to incorporate a methyl-d3 group during the formation or modification of the imidazole ring.

A prominent method involves the reaction of a precursor aldehyde with methylamine (B109427) and p-tosylmethylisocyanide (TosMic) to construct the imidazole ring. nih.gov For the synthesis of Pilocarpine-d3, a deuterated version of methylamine (CD₃NH₂) would be used in this step. This directly and specifically incorporates the trideuterated methyl group onto the imidazole nitrogen, yielding the desired labeled compound. This approach ensures high isotopic purity at the intended position. synzeal.comcaymanchem.com

Stereoselective Synthesis Approaches for Pilocarpine Core Structures

Precursor Compounds and Mechanistic Aspects of Deuteration Reactions

For instance, in the synthesis starting from furan-2-carboxylic acid, the enantiomerically pure aldehyde (+)-19 serves as the direct precursor. nih.gov The deuteration mechanism is part of the imidazole ring formation. The reaction with deuterated methylamine (CD₃NH₂) and TosMic proceeds via a series of steps where the deuterated amine becomes integrated into the final heterocyclic ring structure. This ensures the stable incorporation of the d3-methyl group.

Table 1: Key Precursors for this compound Synthesis

Precursor Name Role in Synthesis Reference
(+)-Aldehyde ((+)-19) Direct precursor for imidazole ring formation using deuterated methylamine. nih.gov
L-Histidine Chiral starting material for building the pilocarpine backbone. researchgate.netunigoa.ac.in
Furan-2-carboxylic acid Achiral starting material for concise synthesis of the homopilopic acid core. nih.gov
Pilosinine An alkaloid that can be N-methylated to form pilocarpine. google.com
5-formyl-1-methylimidazole Starting material for some syntheses, would require a deuterated version. google.com

Methodologies for Purification and Advanced Characterization of Deuterated Products

After synthesis, this compound must be rigorously purified and its structure and isotopic enrichment confirmed.

Purification: High-Performance Liquid Chromatography (HPLC) is a primary technique used to purify the final compound and remove any unreacted precursors, non-deuterated pilocarpine, or other impurities. plos.org This is crucial for obtaining the high purity required for its use as an analytical standard.

Advanced Characterization: A combination of spectroscopic techniques is employed to verify the identity, purity, and isotopic labeling of the final product.

Mass Spectrometry (MS): This is the most critical analysis for a deuterated standard. It confirms the successful incorporation of the three deuterium atoms by identifying the correct molecular ion peak. For this compound, the expected molecular weight is approximately 247.7 g/mol , which is three mass units higher than the non-deuterated form (approx. 244.7 g/mol ). simsonpharma.comsimsonpharma.comsynzeal.com MS is also used to determine the isotopic purity, which is typically expected to be ≥99% deuterated. caymanchem.com

Certificate of Analysis (CoA): Commercial suppliers of this compound provide a Certificate of Analysis that details the results of these characterization methods, confirming the product's identity, purity, and isotopic enrichment. synzeal.comsimsonpharma.com

Table 2: Characterization Data for this compound

Property Value Reference
Chemical Formula C₁₁H₁₃D₃N₂O₂ · HCl caymanchem.com
IUPAC Name (3S,4R)-3-ethyl-4-((1-(methyl-d3)-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one, hydrochloride veeprho.comsynzeal.com
Molecular Weight 247.74 g/mol simsonpharma.comsimsonpharma.com
Deuteration Purity ≥99% (from d₁-d₃) caymanchem.com
Primary Use Internal standard for GC- or LC-MS caymanchem.com

Advanced Analytical Methodologies and Applications of Pilocarpine D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Pilocarpine (B147212) and its Analogues

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of pilocarpine and its related substances in various biological matrices. basinc.comnih.gov The high selectivity and sensitivity of LC-MS/MS make it ideal for detecting the low concentrations of pilocarpine often encountered in pharmacokinetic studies. fda.govfda.gov In these analyses, Pilocarpine-d3 hydrochloride is the preferred internal standard due to its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. fda.govwuxiapptec.com

Optimization of Chromatographic Parameters for Deuterated Pilocarpine Separation

Achieving optimal separation of deuterated pilocarpine from its unlabeled counterpart and other matrix components is crucial for accurate quantification. nih.gov This involves the meticulous optimization of several chromatographic parameters. The choice of the stationary phase, typically a C18 column, and the mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, are fundamental. basinc.comnih.govresearchgate.net Gradient elution, where the mobile phase composition is altered during the run, can be employed to enhance peak resolution and reduce analysis time. drawellanalytical.com

Other critical parameters that are fine-tuned include the flow rate, column temperature, and injection volume. drawellanalytical.com For instance, a consistent flow rate ensures reproducible retention times, while controlling the column temperature can improve peak shape and selectivity. drawellanalytical.com The goal is to develop a robust method that provides symmetric peak shapes, adequate retention times, and baseline separation from any interfering substances. researchgate.net

Below is an interactive data table showcasing typical optimized parameters for the chromatographic separation of pilocarpine.

ParameterOptimized ValuePurpose
Chromatographic Column C18 (150 x 4.6mm, 5µm)Provides good retention and separation for pilocarpine and its analogues. rjptonline.org
Mobile Phase Acetonitrile:Buffered Aqueous SolutionElutes the analytes from the column. basinc.com
Flow Rate 0.25-0.50 mL/minControls the speed of the mobile phase and influences retention time and peak shape. basinc.com
Injection Volume 10 µLThe amount of sample introduced into the system. fda.gov
Column Temperature 25 °CMaintained for consistent retention times and peak shapes. nih.gov
Detection Tandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity for quantification. basinc.comfda.gov

Principles of Tandem Mass Spectrometry (MS/MS) Detection for Stable Isotope-Labeled Compounds

Tandem mass spectrometry (MS/MS) is a highly specific detection technique that is particularly well-suited for the analysis of stable isotope-labeled compounds like this compound. nih.govnih.gov The process involves multiple stages of mass analysis. In the first stage, the precursor ion, which is the protonated molecule of the analyte ([M+H]⁺), is selected. rjptonline.org This ion is then fragmented in a collision cell, breaking it into smaller product ions. In the final stage, a specific product ion is selected and detected. nih.gov

This process of selecting a precursor ion and a specific product ion is known as Multiple Reaction Monitoring (MRM). rjptonline.org The MRM transitions for pilocarpine and its deuterated internal standard are unique, which provides a high degree of specificity and significantly reduces background noise. rjptonline.org Because Pilocarpine-d3 has a higher mass than the unlabeled pilocarpine, their respective precursor and product ions will have different mass-to-charge ratios (m/z), allowing the instrument to distinguish between the analyte and the internal standard. nih.gov This is the fundamental principle that enables accurate quantification using a stable isotope-labeled internal standard. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pilocarpine209.3121.2
Pilocarpine-d3212.3124.2

Note: The exact m/z values can vary slightly depending on the instrument and experimental conditions.

Bioanalytical Method Validation for Deuterated Internal Standards in Research Samples

Before a bioanalytical method can be used for the analysis of research samples, it must undergo a rigorous validation process to ensure its reliability. japsonline.com When using a deuterated internal standard like this compound, the validation process assesses several key parameters to confirm the method's performance. These parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability. rjptonline.orgjetir.org

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels. rjptonline.org The accuracy reflects how close the measured concentration is to the true concentration, while precision measures the reproducibility of the results. chromatographyonline.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. jetir.org This is especially important to ensure that there is no interference from endogenous compounds.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. jetir.org

Recovery assesses the efficiency of the extraction process by comparing the analyte response in an extracted sample to the response of a non-extracted standard. rjptonline.org

Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under various storage and handling conditions, such as freeze-thaw cycles and long-term storage. basinc.com

Regulatory bodies provide guidelines that outline the acceptance criteria for these validation parameters to ensure the integrity of the data generated. rjptonline.orgjapsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Pilocarpine-d3 Analysis

While LC-MS/MS is more commonly used, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of pilocarpine. caymanchem.com In GC-MS, the sample is vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. scioninstruments.com The separated components then enter the mass spectrometer for detection. This compound is an effective internal standard in GC-MS for the same reasons it is in LC-MS: it has similar chromatographic behavior to the unlabeled analyte, allowing for the correction of variations during analysis. caymanchem.comscioninstruments.com

Role of Pilocarpine-d3 as an Internal Standard in Preclinical Bioanalytical Research

In preclinical bioanalytical research, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative assays. wuxiapptec.comnih.gov Its primary role is to compensate for variability that can occur at various stages of the analytical process, from sample preparation to instrumental analysis. wuxiapptec.comnumberanalytics.com

Enhancing Accuracy and Precision in Quantitative Assays

The addition of a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process allows for the correction of procedural errors. chromatographyonline.comscioninstruments.com Any loss of analyte during extraction, or variations in injection volume, will affect the internal standard to the same extent as the analyte. scioninstruments.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a significant improvement in the accuracy and precision of the quantitative results. wuxiapptec.comchromatographyonline.com This ensures that the reported concentrations are a true reflection of the analyte's presence in the original sample, which is paramount for the reliable evaluation of drug candidates in preclinical studies. chromatographyonline.comnumberanalytics.com

Compensation for Matrix Effects and Sample Variability in Complex Matrices

In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the accuracy of measurements can be significantly compromised by "matrix effects." tandfonline.com These effects arise from the co-eluting, endogenous components of a biological sample (e.g., plasma, urine, or tissue homogenates) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. tandfonline.com This interference leads to variability and inaccuracy in the quantification of the analyte. lgcstandards.com To ensure the reliability and reproducibility of analytical data, it is crucial to compensate for these matrix-induced variations and for losses that may occur during sample preparation. musechem.com

The gold standard for compensating for matrix effects and sample processing variability is the use of a stable isotope-labeled internal standard (SIL-IS). tandfonline.comwaters.com this compound, a deuterated form of Pilocarpine Hydrochloride, is an exemplary SIL-IS for the quantification of pilocarpine. fda.gov In this compound, three hydrogen atoms on the N-methyl group of the imidazole (B134444) ring are replaced with deuterium (B1214612) atoms. synzeal.com

The fundamental principle behind the efficacy of a SIL-IS is that it is chemically and physically almost identical to the analyte of interest. wuxiapptec.com Consequently, this compound exhibits the same behavior as unlabeled pilocarpine during every step of the analytical process, including extraction, chromatographic separation, and ionization. waters.com It co-elutes with pilocarpine and experiences the exact same degree of ion suppression or enhancement from the matrix components. lgcstandards.com

However, because it has a different mass (a mass difference of at least 3 Da is recommended), the mass spectrometer can distinguish between the analyte and the internal standard. tandfonline.com Quantification is therefore based on the ratio of the analyte's signal response to the SIL-IS's signal response. wuxiapptec.com Since both are affected proportionally by the matrix, their ratio remains constant and directly correlates with the analyte's concentration, effectively nullifying the impact of matrix effects and any variations in sample recovery. musechem.com Clinical pharmacology reviews for drug approvals frequently cite bioanalytical methods where Pilocarpine-d3 HCl is used as the internal standard to ensure accurate quantification in human plasma. fda.gov

Table 1: Illustrative Compensation for Matrix Effect Using this compound

This table demonstrates the principle of how a stable isotope-labeled internal standard compensates for signal suppression in a hypothetical LC-MS/MS analysis.

Sample TypeAnalyte (Pilocarpine) Peak AreaIS (Pilocarpine-d3) Peak AreaAnalyte/IS RatioCalculated Concentration (Arbitrary Units)
Calibration Standard (in solvent) 100,00050,0002.0100
Sample 1 (in plasma - 20% Signal Suppression) 80,00040,0002.0100
Sample 2 (in plasma - 50% Signal Suppression) 50,00025,0002.0100

This is a conceptual table with illustrative data. The key takeaway is the consistency of the Analyte/IS Ratio despite significant variations in individual peak areas due to matrix-induced signal suppression.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment of Deuterated Pilocarpine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules, providing detailed information about molecular structure, conformation, and isotopic composition. researchgate.netwikipedia.org For this compound, NMR serves the dual purpose of confirming its chemical structure and assessing the degree of deuterium incorporation (isotopic purity).

Structural Elucidation: The structure of this compound is confirmed using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The resulting spectra provide a fingerprint of the molecule, with each signal corresponding to a unique set of atoms in the structure. rsc.org

¹H NMR: The proton NMR spectrum displays signals for each hydrogen atom in the molecule. The chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and coupling patterns (splitting of the signal due to neighboring protons) allow for the complete assignment of the proton environment. In this compound, the key structural features like the ethyl group, the lactone ring, and the imidazole ring protons can be identified. nih.gov A critical confirmation of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the N-methyl protons, which is prominent in the spectrum of unlabeled pilocarpine. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. cdnsciencepub.com The chemical shifts of the carbons in the imidazole and lactone rings, as well as the ethyl side chain, confirm the carbon skeleton of the molecule. rsc.orgresearchgate.net The carbon atom of the deuterated methyl group (CD₃) will show a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield compared to a normal CH₃ group. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Pilocarpine Hydrochloride

The chemical shifts for this compound are expected to be nearly identical, with the exception of the N-methyl carbon and adjacent carbons, which may show minor deuterium-induced isotope shifts. researchgate.net

Carbon AtomChemical Shift (ppm)
C=O (Lactone)179.7
C-5 (Imidazole)136.2
C-2 (Imidazole)134.1
C-4 (Imidazole)117.9
C-8 (CH-O)71.1
C-7 (CH)42.6
N-CH₃35.1
C-10 (CH₂)26.1
C-6 (CH₂)20.3
C-11 (CH₃)8.8

Data adapted from published literature for Pilocarpine Hydrochloride in aqueous solution. rsc.orgcdnsciencepub.com Exact shifts can vary with solvent and pH.

Isotopic Purity Assessment: Assessing the isotopic purity, or the percentage of deuterium enrichment, is critical for a SIL-IS. NMR spectroscopy offers a direct and quantitative method for this determination without requiring mass spectrometry. wikipedia.orgnih.gov

The most straightforward method involves high-resolution ¹H NMR. By comparing the integrated area of the residual (unlabeled) N-CH₃ proton signal to the integral of a signal from a non-deuterated, non-exchangeable proton on the pilocarpine skeleton (e.g., a proton on the ethyl group), the percentage of non-deuterated impurity can be calculated. The isotopic purity is then determined by subtraction.

Alternatively, ¹³C NMR can be utilized. The replacement of hydrogen with deuterium induces a small but measurable upfield shift in the resonance of the attached carbon and sometimes adjacent carbons (a phenomenon known as the deuterium-induced isotope effect). nih.govnih.gov High-resolution ¹³C NMR can resolve the signal for the N-CH₃ carbon from the signal for the N-CD₃ carbon, allowing for the direct integration of both peaks to calculate the isotopic enrichment. researchgate.net

Pharmacological and Biochemical Research Applications of Pilocarpine D3 Hydrochloride Non Clinical Focus

In Vitro Studies of Muscarinic Receptor Interactions and Signaling

Pilocarpine-d3 hydrochloride is instrumental in delineating the intricate interactions between pilocarpine (B147212) and the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. nih.gov M1, M3, and M5 receptors typically couple to Gq proteins, leading to the mobilization of intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and regulating ion channels. nih.gov

Agonist Binding Affinity and Efficacy Profiling at Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)

Pilocarpine exhibits activity at all five muscarinic receptor subtypes. nih.gov Studies using radioligand binding assays with membranes from tissues endogenously enriched in specific receptor subtypes have provided insights into its binding affinities. For instance, in human brain and gland tissues, pilocarpine demonstrates comparable apparent inhibitory constants (Ki) for M1, M2, and M3 receptors. caymanchem.comcaymanchem.com

The efficacy of pilocarpine can vary from a full to a partial agonist depending on the receptor subtype and the specific cellular context. nih.gov For the M1 receptor, it generally behaves as a full agonist. nih.gov However, its action at the M3 receptor is more complex, where it can act as a full or partial agonist. nih.govdrugbank.com Research has shown that while pilocarpine is a full agonist for the M1 receptor, it can act as an antagonist for the M3 receptor under certain experimental conditions. nih.gov

Receptor SubtypeTissue/Cell ModelBinding Affinity (Ki)Efficacy
M1 Human Hippocampus6 µM caymanchem.comcaymanchem.comFull Agonist nih.gov
M2 Human Pons8.2 µM caymanchem.comcaymanchem.comPartial Agonist nih.gov
M3 Human Submandibular Gland6.9 µM caymanchem.comcaymanchem.comFull/Partial Agonist nih.govdrugbank.com
M4 -Data not available-
M5 -Agonist drugbank.com-

Receptor Subtype Selectivity and Functional Activity Investigations

While pilocarpine can activate all five muscarinic subtypes, it shows some degree of selectivity. nih.gov Some studies suggest a preference for M1 and M3 subtypes in terms of intrinsic relative activity. dergipark.org.tr However, other research indicates that pilocarpine has comparable effects on all muscarinic receptor subtypes. frontiersin.org This non-selective nature contributes to its wide range of parasympathomimetic effects. drugbank.com

Functional assays in various cell systems help to elucidate its activity. For example, in hippocampal preparations, which are rich in M1 and M3 receptors, pilocarpine stimulates phosphoinositide turnover, a hallmark of Gq-coupled receptor activation. nih.gov In the cortex, an area with a high density of M2 receptors, it stimulates low-Km GTPase activity, indicative of Gi/o coupling. nih.gov

Exploration of Molecular Mechanisms of Action in Cell-Based Systems

Cell-based assays are crucial for dissecting the molecular signaling pathways triggered by pilocarpine. virusbankplatform.be Studies in cell lines overexpressing specific muscarinic receptor subtypes have revealed nuanced mechanisms. For instance, in HEK293T cells expressing M3 receptors, pilocarpine's effect can vary from agonism to antagonism depending on the receptor expression level. nih.gov

Further investigations have shown that pilocarpine can induce biased agonism at the M3 receptor, preferentially activating the β-arrestin-Src pathway over the canonical Gq-mediated calcium mobilization pathway. nih.gov This biased signaling is evident in the stimulation of extracellular signal-regulated kinase 1/2 (ERK1/2) in certain cell types. nih.gov In human corneal stromal cells, pilocarpine has been shown to induce apoptosis through a death receptor-mediated, mitochondrion-dependent signaling pathway at high concentrations. nih.gov

Investigation of Drug Metabolism Pathways Using Deuterated Pilocarpine

The use of this compound as an internal standard is invaluable for metabolic studies, enabling accurate quantification of the parent drug and its metabolites by mass spectrometry. caymanchem.com Pilocarpine undergoes two primary metabolic transformations in the body: hydrolysis and oxidation. nih.gov

Characterization of Hydrolytic Metabolism by Esterases (e.g., Paraoxonase 1) in Preclinical Models

The hydrolysis of the lactone ring of pilocarpine to form the inactive metabolite, pilocarpic acid, is a major metabolic pathway. drugbank.com This reaction is catalyzed by esterases found in plasma and the liver. drugbank.com Research has identified paraoxonase 1 (PON1), a calcium-dependent esterase, as the primary enzyme responsible for this hydrolytic cleavage. drugbank.comnih.gov Studies using recombinant human PON1 have confirmed its ability to hydrolyze pilocarpine. nih.gov

Elucidation of Oxidative Metabolism by Cytochrome P450 Enzymes (e.g., CYP2A6) in Hepatic Systems

Oxidative metabolism of pilocarpine is primarily carried out by the cytochrome P450 (CYP) system in the liver. fda.gov A key oxidative pathway is the 3-hydroxylation of pilocarpine, leading to the formation of 3-hydroxypilocarpine. nih.gov

In vitro studies utilizing human liver microsomes and cDNA-expressed human P450s have pinpointed CYP2A6 as the principal enzyme responsible for this reaction. nih.gov The formation of 3-hydroxypilocarpine is strongly inhibited by coumarin, a selective inhibitor of CYP2A6. nih.gov The Michaelis-Menten constant (Km) for this reaction in recombinant CYP2A6 is comparable to that observed in human liver microsomes, further cementing the role of this enzyme. nih.gov

Metabolic PathwayEnzymeMetaboliteKey Findings
Hydrolysis Paraoxonase 1 (PON1) drugbank.comnih.govPilocarpic Acid drugbank.comCalcium-dependent hydrolysis in plasma and liver. drugbank.comnih.gov
Oxidation Cytochrome P450 2A6 (CYP2A6) nih.gov3-Hydroxypilocarpine nih.govPrimary enzyme for 3-hydroxylation in the liver. nih.gov

Identification and Quantitative Analysis of Deuterated Metabolites

The use of this compound is instrumental in the identification and quantification of its metabolites. Stable isotope labeling with deuterium (B1214612) provides a distinct mass signature that allows for the differentiation of the compound and its metabolites from endogenous molecules in biological samples. medchemexpress.comjuniperpublishers.com This is particularly advantageous in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where this compound can be used as an internal standard for the accurate quantification of unlabeled pilocarpine. caymanchem.comcaymanchem.com

The primary metabolites of pilocarpine are pilocarpic acid, formed through hydrolysis, and 3-hydroxypilocarpine, a product of oxidation. nih.govdrugbank.com Pilocarpic acid is considered pharmacologically inactive. novartis.com The formation of 3-hydroxypilocarpine is mainly catalyzed by the cytochrome P450 enzyme CYP2A6 in human liver microsomes. nih.govfda.gov Quantitative analysis using techniques like 13C-Fourier transform spectroscopy can differentiate between pilocarpine and its degradation products, including isopilocarpine and pilocarpic acid. nih.gov

Table 1: Key Metabolites of Pilocarpine

Metabolite Formation Pathway Key Enzyme(s)
Pilocarpic acid Hydrolysis Esterases (e.g., Paraoxonase 1 (PON1)) drugbank.comnovartis.com
3-Hydroxypilocarpine Oxidation (Hydroxylation) Cytochrome P450 2A6 (CYP2A6) nih.govfda.gov

In Vitro and Animal Model Metabolism Studies (e.g., Chimeric Mice with Humanized Liver)

In vitro and animal model studies are crucial for understanding the metabolism of this compound. In vitro experiments using human liver microsomes have been pivotal in identifying the specific enzymes responsible for its metabolism. nih.gov These studies have shown that CYP2A6 is the primary enzyme involved in the 3-hydroxylation of pilocarpine. nih.govresearchgate.net

Chimeric mice with humanized livers, where mouse hepatocytes are replaced with human hepatocytes, have emerged as a powerful in vivo model for studying human drug metabolism. nih.govexlibrisgroup.com These models allow for the investigation of human-specific metabolic pathways in a living organism. Studies using these chimeric mice have demonstrated that the plasma metabolite profiles of pilocarpine are similar to those observed in humans, highlighting their utility in predicting human pharmacokinetics. nih.gov In these humanized-liver mice, higher plasma concentrations of pilocarpine and 3-hydroxypilocarpine were observed compared to non-humanized mice after a single oral dose. nih.gov Furthermore, the activity of pilocarpine 3-hydroxylase in the liver microsomes of these mice was higher than in their non-humanized counterparts and correlated with CYP2A6 levels. nih.gov

Table 2: Comparative Pilocarpine Metabolism Findings

Study Type Key Finding Reference
In Vitro (Human Liver Microsomes) CYP2A6 is the main enzyme for 3-hydroxylation of pilocarpine. nih.gov
Chimeric Mice (Humanized Liver) Plasma metabolite profiles of pilocarpine are similar to humans. nih.gov
Chimeric Mice (Humanized Liver) Higher plasma concentrations of pilocarpine and 3-hydroxypilocarpine compared to non-humanized mice. nih.gov

Analysis of Deuterium Isotope Effects on Pharmacokinetic and Metabolic Profiles (Preclinical)

The substitution of hydrogen with deuterium in this compound can lead to the kinetic isotope effect, which may alter the pharmacokinetic and metabolic profiles of the drug. wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. wikipedia.org

Impact of Deuterium Substitution on Enzyme Kinetics and Metabolic Clearance

Deuteration can significantly impact enzyme kinetics and metabolic clearance. nih.gov By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism by enzymes like cytochrome P450 can be reduced. nih.govplos.org This can lead to a decrease in metabolic clearance and an increase in the drug's half-life. wikipedia.org For pilocarpine, which is metabolized by CYP2A6, deuteration at the site of hydroxylation could potentially slow down its conversion to 3-hydroxypilocarpine. nih.govfda.gov The extent of this effect is dependent on which step in the enzymatic reaction is rate-limiting. nih.gov Pilocarpine has been shown to have a high affinity for CYP2A6 in human liver microsomes. nih.gov

Influence on Absorption and Distribution in Animal Models

The influence of deuterium substitution on the absorption and distribution of this compound in animal models is an area of active research. Following oral administration in rats, pilocarpine is absorbed and distributed to various tissues. nih.gov Studies with radiolabeled pilocarpine in rats have shown that the drug and its metabolites are widely distributed throughout the body. fda.gov In chimeric mice with humanized livers, higher plasma concentrations of pilocarpine were observed after oral administration, suggesting that the humanized liver environment can influence the drug's systemic exposure. nih.gov While specific studies on the absorption and distribution of this compound are not extensively detailed in the provided results, the general principles of deuteration suggest that changes in metabolism could indirectly affect distribution by altering the concentration of the parent drug available to enter tissues. wikipedia.org

Table 3: Potential Effects of Deuteration on Pilocarpine Pharmacokinetics

Pharmacokinetic Parameter Potential Effect of Deuteration Rationale
Metabolic Clearance Decreased Slower cleavage of C-D bond by metabolic enzymes (e.g., CYP2A6). wikipedia.orgnih.gov
Half-life Increased Consequence of decreased metabolic clearance. wikipedia.org
Absorption May be indirectly affected Changes in first-pass metabolism could alter bioavailability.
Distribution May be indirectly affected Altered plasma concentrations can influence tissue distribution. nih.gov

Neuropharmacological Research Applications in Defined Animal Models

Pilocarpine is widely used in neuropharmacological research, particularly in the creation of animal models of neurological disorders. caymanchem.com

Pilocarpine-Induced Seizure Models in Rodents for Epilepsy Research Methodologies

The administration of pilocarpine to rodents is a well-established method for inducing status epilepticus (SE) and creating a model of temporal lobe epilepsy (TLE). nih.govnih.gov This model recapitulates many features of human TLE, including an acute phase of seizures, a latent period, and a chronic phase with spontaneous recurrent seizures. scielo.br The seizures are believed to be initiated through the activation of M1 muscarinic receptors. nih.gov

The pilocarpine model is a valuable tool for studying the pathogenesis of epilepsy and for evaluating potential antiepileptic drugs. scielo.brmdpi.com Researchers can study the behavioral, electroencephalographic, and histopathological changes that occur following pilocarpine-induced seizures. nih.gov For instance, studies have shown that pilocarpine-induced seizures lead to widespread brain damage and a decrease in the activity of L-glutamate decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA. nih.gov The severity and characteristics of the seizures can be modulated by the dose of pilocarpine administered. mdpi.comnih.gov

Table 4: Characteristics of the Pilocarpine-Induced Seizure Model in Rodents

Feature Description Reference(s)
Induction Systemic administration of pilocarpine. nih.govnih.gov
Phases Acute (status epilepticus), latent, and chronic (spontaneous recurrent seizures). scielo.br
Mechanism Activation of M1 muscarinic receptors. nih.gov
Pathology Widespread brain damage, loss of GABAergic neurons. nih.gov
Application Studying epilepsy pathogenesis and testing antiepileptic drugs. scielo.brmdpi.com
Standardization of Model Induction Protocols and Phenotype Characterization

The systemic administration of the muscarinic agonist pilocarpine is a widely established method for inducing status epilepticus (SE) in rodents, which subsequently leads to the development of a condition that models human temporal lobe epilepsy (TLE). fda.govresearchgate.net However, a significant challenge in this model is the variability in the onset and severity of SE among individual animals, which can lead to inconsistent neuronal injury and divergent epileptic phenotypes. nih.gov

The use of this compound can be a crucial tool in addressing this issue. By providing a more predictable pharmacokinetic profile due to the kinetic isotope effect, the deuterated compound can ensure a more consistent and sustained delivery of the active agent to its target receptors in the central nervous system. assumption.edudrugbank.com Pilocarpine itself is metabolized by enzymes including CYP2A6, and the N-methyl group where the deuterium is substituted is a potential site of metabolism. fda.govbasinc.com Slowing metabolism at this site would lead to more uniform plasma concentrations across subjects, standardizing the intensity and duration of the initial SE. This improved standardization is critical for generating more homogenous animal cohorts, which in turn allows for a more reliable and reproducible characterization of the resulting epileptic phenotype, including features like hippocampal sclerosis and mossy fiber sprouting. fda.gov

Table 1: Apparent Binding Affinity (Ki) of Pilocarpine for Human Muscarinic Acetylcholine Receptor Subtypes
Receptor Subtype (Enriched Tissue Source)Apparent Ki (μM)
M1 (Hippocampus)6
M2 (Pons)8.2
M3 (Submandibular Gland)6.9

Data sourced from studies on human membranes endogenously enriched in the respective receptor subtypes. thefdalawblog.com

Investigation of Epileptogenesis and Ictogenesis Mechanisms in Preclinical Studies

The pilocarpine model is invaluable for studying the underlying processes of epilepsy, which are broadly divided into epileptogenesis (the development of epilepsy) and ictogenesis (the generation of individual seizures). The model typically progresses through three distinct phases:

Acute Phase: Characterized by the induction of severe, continuous limbic seizures (status epilepticus) immediately following pilocarpine administration. bioscientia.dejuniperpublishers.com

Latent or Silent Period: A seizure-free interval following SE, where progressive molecular and structural changes, such as neuronal loss and synaptic reorganization, occur in the brain. bioscientia.de This period can last from days to weeks. juniperpublishers.com

Chronic Period: The emergence of spontaneous recurrent seizures, marking the established epileptic state. bioscientia.dejuniperpublishers.com

By employing this compound to induce the initial SE, researchers can achieve a more controlled and uniform starting point for this pathological cascade. A more consistent insult during the acute phase reduces experimental variability, allowing for a clearer investigation of the subsequent molecular and cellular events that drive epileptogenesis during the latent period. This includes studying changes in neurotransmitter systems, gene expression, and neuroinflammation with greater precision. Similarly, by producing a more homogenous population of epileptic animals, the study of ictogenesis in the chronic phase becomes more robust, facilitating research into the specific network activities and mechanisms that trigger spontaneous seizures. nih.gov

Table 2: Phases of the Pilocarpine-Induced Epilepsy Model in Rodents
PhaseTypical DurationKey Characteristics
AcuteSeveral hoursStatus epilepticus (continuous seizures), behavioral and electrographic hyperactivity. bioscientia.dejuniperpublishers.com
Latent (Silent)4-44 daysNormalization of general behavior; absence of seizures; ongoing neuronal injury and plasticity. juniperpublishers.com
ChronicLifelongSpontaneous recurrent seizures, cognitive and behavioral comorbidities. bioscientia.de
Assessment of Cognitive Comorbidities in Animal Models of Epilepsy

Patients with temporal lobe epilepsy frequently experience significant cognitive comorbidities, including deficits in learning, memory, and executive function. researchgate.net Animal models are essential tools for investigating the biological basis of these impairments without the confounding influence of anti-epileptic drug treatments. The pilocarpine model in rodents successfully replicates many of these cognitive issues, with studies demonstrating impairments in spatial learning and memory tasks such as the Morris water maze and T-mazes.

The reliability of assessing these cognitive comorbidities is directly linked to the consistency of the epilepsy model. By using this compound, the induction of epilepsy can be better standardized, as previously discussed. This standardization minimizes the variability in the extent of hippocampal and extra-hippocampal damage, which is a primary driver of cognitive dysfunction. researchgate.net A more uniform epileptic phenotype across the animal cohort ensures that any observed cognitive deficits are more confidently attributable to the chronic epileptic state itself, rather than to variations in the severity of the initial insult. This allows for a more accurate assessment of cognitive decline and provides a more reliable platform for testing potential therapeutic interventions aimed at mitigating these cognitive comorbidities.

Studies of Secretory Glandular Function in Animal Models (e.g., Saliva Secretion Research)

Pilocarpine is a potent secretagogue, stimulating exocrine glands by acting as an agonist at muscarinic M3 receptors. nih.gov This property is widely exploited in preclinical research to study glandular function, most notably to induce and measure saliva secretion in animal models. These studies are fundamental for understanding conditions like xerostomia (dry mouth) and for developing treatments. nih.gov

In this context, this compound serves as a sophisticated research tool. Its primary use as an internal standard is directly applicable here; researchers can administer non-deuterated pilocarpine to induce a physiological effect and use a minute quantity of this compound to accurately quantify the concentration of the active drug in plasma or glandular tissue over time. veeprho.comthefdalawblog.com

Furthermore, the altered pharmacokinetics of the deuterated compound can be leveraged directly. Using this compound as the primary stimulating agent could provide a more sustained activation of muscarinic receptors due to its slower metabolism. bioscientia.de This would be particularly useful for studies investigating the long-term cellular responses to receptor stimulation, residual secretory effects, or changes in the expression of proteins like aquaporins in the salivary glands. nih.gov For instance, research has shown that pilocarpine induces a residual secretion of salivary fluid even after the drug is removed, a phenomenon likely related to its residency time on M3 receptors. nih.gov The potentially prolonged receptor engagement with the deuterated form could help in meticulously dissecting the mechanisms behind such sustained effects.

Research on Chemical Stability and Degradation Pathways of Pilocarpine D3 Hydrochloride

Characterization of Hydrolytic Degradation Pathways of Pilocarpine (B147212) and its Deuterated Analog

The primary degradation pathway for pilocarpine in aqueous solutions is hydrolysis of the γ-lactone ring, which leads to the formation of pilocarpic acid. psu.edu This process, along with epimerization, contributes to the loss of pharmacological activity, as the resulting degradation products are inactive. psu.edu The stability of pilocarpine is significantly influenced by pH, with increased degradation observed at higher pH levels. cdnsciencepub.com

Formation and Identification of Key Degradation Products (e.g., Pilocarpic Acid, Isopilocarpic Acid)

The degradation of pilocarpine in aqueous solutions gives rise to several key products. Hydrolysis of the lactone ring in pilocarpine results in the formation of pilocarpic acid . psu.edu Simultaneously, pilocarpine can undergo epimerization at the α-carbon of the lactone ring to form its diastereomer, isopilocarpine . psu.eduingentaconnect.com Isopilocarpine, in turn, can also undergo hydrolysis to form isopilocarpic acid . psu.eduingentaconnect.com The formation of these degradation products has been confirmed through various analytical techniques. nih.gov

The rate of formation of these degradation products is influenced by storage conditions. For instance, during heat treatment, the decomposition to isopilocarpine is more predominant than the formation of pilocarpic or isopilocarpic acid. nih.gov Conversely, when stored at room temperature or in a refrigerator, the formation of pilocarpic acid is the more prevalent degradation pathway. nih.gov

Investigation of Epimerization Processes and Stereochemical Stability

Epimerization is a significant degradation pathway for pilocarpine, involving the conversion to its stereoisomer, isopilocarpine. cdnsciencepub.com This process occurs at the α-position adjacent to the carbonyl group in the lactone ring, which is mildly acidic and can undergo keto-enol tautomerism. ingentaconnect.com The deprotonation and subsequent reprotonation at this position lead to the racemization of the drug. ingentaconnect.com

The epimerization of pilocarpine to isopilocarpine is a reversible reaction, although the equilibrium strongly favors isopilocarpine. researchgate.net The rate of this reaction is influenced by temperature, with a greater contribution to degradation at elevated temperatures. researchgate.netgre.ac.uk Studies have shown that the epimerization of pilocarpine can occur in the solid-state at high temperatures and in its molten form. gre.ac.uk The stereochemical instability of pilocarpine is a critical consideration, as isopilocarpine has reduced pharmacological activity compared to pilocarpine.

Advanced Analytical Monitoring Techniques for Degradation Product Profiling

To ensure the quality and stability of pilocarpine formulations, advanced analytical techniques are employed to separate, identify, and quantify the parent drug and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Impurity Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pilocarpine and its degradation products. psu.eduscite.ai Reversed-phase HPLC methods, often utilizing C18 or phenyl columns, are commonly employed for this purpose. psu.eduscite.ai These methods allow for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.gov

Modern HPLC methods have been developed to provide rapid and high-resolution separation of these compounds, with some methods achieving complete separation in under 8 minutes. nih.gov The use of monolithic C18 columns has shown to provide superior resolution and faster analysis times compared to conventional C18 columns. ingentaconnect.com HPLC is also crucial for confirming the purity of pilocarpine raw materials. gre.ac.uk

Table 1: HPLC Methods for Pilocarpine and Degradation Product Analysis

Column TypeMobile PhaseDetectionApplicationReference
Reversed-phase ODSpH 3.5, 0.5% w/v phosphate (B84403) buffer-methanol (70:30)UV at 220 nmQuantification of pilocarpine hydrochloride psu.edu
Monolithic Performance RP-18eNot specifiedNot specifiedRapid analysis of pilocarpine and its degradation products ingentaconnect.com
C18-silica6 ml/l of triethylamine (B128534) in water (pH 2.3)UVAssaying pilocarpine and its decomposition products nih.gov
Reversed-phaseNot specifiedUV at 216 nmMeasurement of pilocarpine and its degradation products nih.gov
Spherisorb-CN bonded phaseAqueous solution of triethylamine (0.1%, v/v) at pH 2.5UV at 220 nmSimultaneous determination of pilocarpine and its degradation products nih.gov

Mass Spectrometric Identification and Elucidation of Degradant Structures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of pilocarpine's degradation products. nih.govmdpi.com Tandem mass spectrometry (MS/MS) provides detailed fragmentation patterns that help in confirming the structures of known degradants and identifying novel ones. mdpi.commdpi.com

LC-MS methods have been developed for the sensitive and selective determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in biological matrices like plasma and urine. nih.gov The high sensitivity of these methods allows for the detection of low concentrations of these compounds. nih.gov In forced degradation studies, LC coupled with high-resolution mass spectrometry (HRMS) is instrumental in identifying and characterizing the resulting degradation products. mdpi.commdpi.com The fragmentation patterns of the degradation products are compared to that of the parent drug to propose plausible structures. mdpi.commdpi.com

Future Directions and Emerging Research Avenues for Pilocarpine D3 Hydrochloride

Development of Novel Deuterated Pilocarpine (B147212) Analogs for Specific Research Probes

The strategic placement of deuterium (B1214612) atoms on a molecule can create powerful research tools. While Pilocarpine-d3 Hydrochloride is currently utilized as an internal standard for mass spectrometry-based quantification, future research is focused on developing a new generation of deuterated pilocarpine analogs designed as specific probes to investigate complex biological processes. medchemexpress.comcaymanchem.com

The development of such analogs involves selective deuteration at various positions on the pilocarpine molecule. This "precision deuteration" can be used to subtly alter the molecule's properties to study specific phenomena. nih.gov For instance, deuterating the sites most susceptible to metabolism by cytochrome P450 enzymes can help in mapping metabolic pathways and identifying key enzymes involved in pilocarpine's breakdown. researchgate.net Similarly, creating analogs with deuterium at sites critical for receptor binding could allow for a more detailed investigation of the drug-receptor interaction dynamics. These probes could be used in conjunction with advanced imaging or spectroscopic techniques to trace the molecule's journey and fate within a biological system. Gas-phase hydrogen/deuterium exchange has been used as a molecular probe for the interaction of molecules like methanol (B129727) with protonated peptides, suggesting a similar principle could be applied with deuterated pilocarpine analogs to study their interactions. acs.org

Table 1: Potential Applications of Novel Deuterated Pilocarpine Analogs as Research Probes

Deuteration Site on PilocarpinePotential Research ApplicationRationale
Metabolic "Soft Spots" Elucidating metabolic pathways and identifying key metabolizing enzymes.Deuteration can slow metabolism at that site (Kinetic Isotope Effect), allowing for the identification and quantification of alternative metabolic routes. researchgate.netportico.org
Receptor Binding Domains Studying drug-receptor kinetics and conformational changes of muscarinic receptors upon binding.Isotopic substitution can provide a subtle probe for investigating binding affinity and the dynamics of the receptor pocket without significantly altering the core pharmacophore.
N-methyl Group Investigating the role of N-demethylation in the compound's overall pharmacology and toxicology.The N-methyl group is a common site for metabolism; deuterating it can help quantify the contribution of this specific pathway. portico.org
Ethyl Side Chain Probing the influence of side-chain oxidation on the compound's activity and clearance.Selective deuteration along the ethyl group can reveal the specific carbon atom targeted for initial oxidation.

Exploration of Advanced Spectroscopic Techniques for Deuterium Characterization in Complex Biological Systems

To fully leverage the potential of deuterated compounds like this compound and its future analogs, researchers are exploring advanced spectroscopic techniques capable of detecting and quantifying deuterium in intricate biological environments. These methods offer a window into the dynamic behavior of molecules in vivo.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein structure and dynamics. researchgate.netnih.gov By monitoring the exchange of amide protons in a protein with deuterium from a solvent, HDX-MS can reveal information about a protein's conformation, folding, and interaction sites. nih.govacs.org In the context of Pilocarpine-d3, this technique could be adapted to study how the binding of pilocarpine or its deuterated analogs influences the conformational state of muscarinic receptors, providing invaluable insights into its mechanism of action at a molecular level.

Deuterium MR Spectroscopy (MRS) and Deuterium MRI (DMRI) are emerging non-invasive imaging modalities with significant potential. oup.com These techniques allow for the tracking of deuterium-labeled substrates and their metabolites in vivo. oup.comresearchgate.net By administering a deuterated pilocarpine analog, researchers could use DMRI to map its distribution in specific tissues, such as the brain or salivary glands, and monitor its conversion into various metabolites over time. oup.com This would provide a dynamic picture of the drug's pharmacokinetics and target engagement in a living organism without the use of ionizing radiation. oup.com

Table 2: Comparison of Advanced Spectroscopic Techniques for Deuterium Characterization

TechniquePrincipleKey Applications for Deuterated Pilocarpine ResearchAdvantages
HDX-MS Measures the rate of exchange between protein amide hydrogens and deuterium in a solvent, detected by mass spectrometry. researchgate.netacs.orgCharacterizing conformational changes in muscarinic receptors upon binding of deuterated pilocarpine analogs.High sensitivity; provides detailed information on protein dynamics and interaction sites. nih.gov
Deuterium MRS/DMRI Detects the nuclear magnetic resonance signal from deuterium, allowing for the quantification and imaging of deuterated molecules and their metabolites. oup.comIn vivo tracking of Pilocarpine-d3 distribution, target organ accumulation, and metabolic fate.Non-invasive; provides spatial and temporal information on drug and metabolite kinetics. oup.com

Integration into Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Drug Development Research

Quantitative Systems Pharmacology (QSP) represents a sophisticated approach in drug development that integrates computational modeling and experimental pharmacology to understand the complex interactions between a drug and a biological system. udel.edunih.gov Creating a QSP model for this compound would be a significant step forward in preclinical research, enabling a more holistic prediction of its effects.

In preclinical drug development, such a model would be immensely valuable. scienceopen.com It could be used to:

Optimize candidate selection: By simulating the profiles of various deuterated analogs, researchers could prioritize the most promising candidates for further testing. youtube.com

Predict human outcomes: The model could help translate findings from animal models (e.g., rabbit or mouse models of glaucoma or dry mouth) to predict the likely behavior in humans. nih.govscience.gov

Refine study design: QSP simulations can help in designing more efficient and informative preclinical studies by predicting effective dose ranges and identifying key biomarkers to monitor. frontiersin.orgyoutube.com

The development and qualification of QSP models are iterative processes that become more robust as more experimental data are integrated. nih.gov This approach promises to accelerate the research and development pipeline for novel deuterated compounds like new pilocarpine analogs.

Table 4: Components of a Hypothetical QSP Model for this compound

Model ComponentDescriptionData InputsSimulated Outputs
Drug Sub-model Represents the absorption, distribution, metabolism, and excretion (ADME) of Pilocarpine-d3.In vitro metabolic stability data, KIE calculations, animal PK data.Plasma concentration-time profiles, tissue distribution, metabolite formation rates.
Receptor Binding & Signaling Sub-model Describes the interaction with M1, M2, and M3 muscarinic receptors and downstream signaling cascades. drugbank.comReceptor binding affinities (Ki values), signal transduction pathway data.Receptor occupancy levels, second messenger activation (e.g., IP3/DAG).
Physiological Sub-model (e.g., Salivary Gland) Models the physiological response, such as saliva production, resulting from receptor activation. caymanchem.comDose-response data from preclinical models. science.govSalivary flow rate, duration of effect.
Disease Sub-model (e.g., Glaucoma) Simulates the pathophysiology of the target disease, such as elevated intraocular pressure (IOP).Data from animal models of glaucoma. nih.govPredicted reduction in IOP over time.

Q & A

Q. How is Pilocarpine-d3 Hydrochloride structurally characterized, and what analytical methods are recommended for its identification in experimental settings?

this compound, a deuterium-labeled analog of pilocarpine, is characterized by its molecular formula (C₁₁H₁₃D₃N₂O₂·HCl) and molecular weight (247.75 g/mol) . Key analytical methods include:

  • Mass Spectrometry (MS) : To confirm deuterium incorporation and isotopic purity.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation, focusing on deuterium-induced shifts in proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to assess chemical purity and stability under varying conditions (e.g., pH, temperature) .

Q. What are the primary research applications of deuterium labeling in this compound studies?

Deuterium labeling enables:

  • Pharmacokinetic Tracing : Tracking drug metabolism and distribution via isotopic labeling in in vivo models (e.g., quantifying bioavailability using LC-MS/MS) .
  • Mechanistic Studies : Differentiating endogenous vs. exogenous pilocarpine in receptor-binding assays, particularly for M3 muscarinic acetylcholine receptors (mAChRs) .
  • Stability Assessments : Investigating metabolic stability in hepatic microsomal assays to identify deuteration effects on half-life .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of particulates, as the compound is classified for acute toxicity (OSHA Category 3) .
  • Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor-binding affinity studies between this compound and its non-deuterated counterpart?

Contradictions may arise from isotopic effects altering binding kinetics. Methodological considerations include:

  • Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) and compare binding energetics.
  • Molecular Dynamics Simulations : Modeling deuterium’s impact on hydrogen bonding with M3 mAChRs .
  • Control Experiments : Replicate studies under identical buffer conditions (e.g., pH 7.4 PBS) to isolate deuteration effects .

Q. What experimental designs are recommended for validating the metabolic stability of this compound in comparative pharmacokinetic studies?

  • In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactors to assess CYP450-mediated metabolism. Quantify deuterium retention via MS fragmentation patterns .
  • In Vivo Cross-Over Studies : Administer equimolar doses of deuterated/non-deuterated forms in rodent models, with serial plasma sampling and LC-MS/MS analysis to calculate AUC and half-life .
  • Statistical Validation : Apply ANOVA to compare metabolic rates, ensuring sample sizes account for intersubject variability .

Q. How can researchers mitigate batch-to-batch variability in deuterium enrichment during this compound synthesis?

  • Quality Control (QC) Metrics : Require suppliers to provide isotopic purity certificates (e.g., ≥98% deuterium enrichment) via NMR or MS .
  • In-House Validation : Implement orthogonal methods like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm deuteration at methyl groups .
  • Synthesis Optimization : Collaborate with synthetic chemists to refine deuteration protocols (e.g., catalytic exchange conditions) and minimize side products .

Methodological Best Practices

  • Data Reproducibility : Document buffer compositions, storage conditions (-20°C in desiccated environments), and equipment calibration dates .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal or human tissue .
  • Interdisciplinary Collaboration : Partner with analytical chemists for isotopic validation and pharmacologists for receptor-binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.